2-(4-Phenylpiperazin-1-yl)pyrimidine
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Overview
Description
2-(4-Phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrimidine ring attached to a phenylpiperazine moiety. It is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-(4-Phenylpiperazin-1-yl)pyrimidine has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, potentially affecting the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. It has been found to exhibit potent inhibitory activity against AChE, with a mixed-type inhibition mechanism involving both competitive and non-competitive inhibition .
Metabolic Pathways
Given its interaction with AChE, it may influence cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-phenylpiperazine with a suitable pyrimidine derivative. One common method includes the use of pyrimidine-5-carboxamide as a starting material. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (CH₃CN) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: NaBH₄, LiAlH₄; usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Medicine: As an acetylcholinesterase inhibitor, it is investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group on the piperazine ring. It may exhibit different pharmacological properties due to the presence of the methyl group.
2-(4-Phenylpiperazin-1-yl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of the pyrimidine and phenylpiperazine moieties, which confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIGMDQROHKZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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